
4-Methyl-N-phenyl-5-(prop-1-en-1-yl)furan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-N-phenyl-5-(prop-1-en-1-yl)furan-2-amine is an organic compound belonging to the class of furan derivatives This compound is characterized by a furan ring substituted with a methyl group, a phenyl group, and a prop-1-en-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-N-phenyl-5-(prop-1-en-1-yl)furan-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution reactions: Introduction of the methyl, phenyl, and prop-1-en-1-yl groups can be carried out through various substitution reactions using reagents like alkyl halides and aryl halides in the presence of catalysts.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. The use of high-throughput screening and automated synthesis platforms can also streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methyl-N-phenyl-5-(prop-1-en-1-yl)furan-2-amine can undergo several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can target the double bonds in the prop-1-en-1-yl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and furan rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Formation of furan-2,5-dione derivatives.
Reduction: Formation of saturated amine derivatives.
Substitution: Formation of various substituted furan and phenyl derivatives.
Applications De Recherche Scientifique
4-Methyl-N-phenyl-5-(prop-1-en-1-yl)furan-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and polymers.
Mécanisme D'action
The mechanism of action of 4-Methyl-N-phenyl-5-(prop-1-en-1-yl)furan-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
4-Methyl-N-phenylfuran-2-amine: Lacks the prop-1-en-1-yl group, resulting in different chemical properties and reactivity.
5-Phenylfuran-2-amine: Lacks the methyl and prop-1-en-1-yl groups, leading to distinct biological activities.
Uniqueness: 4-Methyl-N-phenyl-5-(prop-1-en-1-yl)furan-2-amine is unique due to the combination of its substituents, which confer specific chemical reactivity and potential biological activities not observed in its analogs.
Propriétés
Formule moléculaire |
C14H15NO |
|---|---|
Poids moléculaire |
213.27 g/mol |
Nom IUPAC |
4-methyl-N-phenyl-5-[(E)-prop-1-enyl]furan-2-amine |
InChI |
InChI=1S/C14H15NO/c1-3-7-13-11(2)10-14(16-13)15-12-8-5-4-6-9-12/h3-10,15H,1-2H3/b7-3+ |
Clé InChI |
FWWHSPFXWQXAFH-XVNBXDOJSA-N |
SMILES isomérique |
C/C=C/C1=C(C=C(O1)NC2=CC=CC=C2)C |
SMILES canonique |
CC=CC1=C(C=C(O1)NC2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


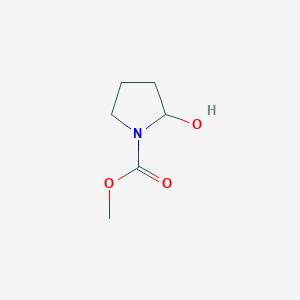
![4-(Methylthio)benzo[d]oxazole-2-carboxylic acid](/img/structure/B15207286.png)
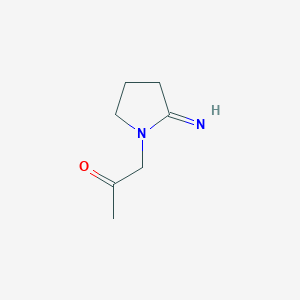

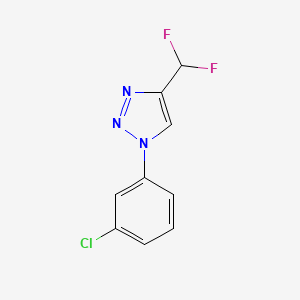
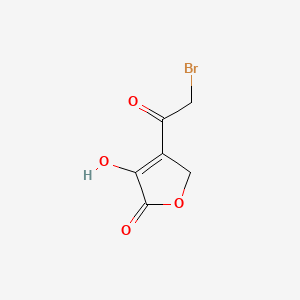
![1-Ethyl-3-(tetrahydrofuran-2-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B15207312.png)
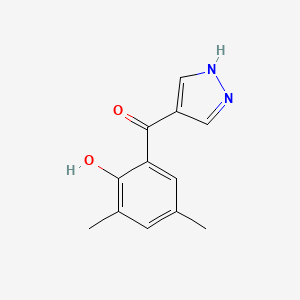
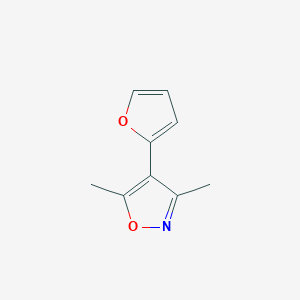
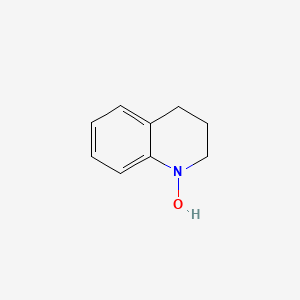
![4-(Fluoromethyl)-2-iodobenzo[d]oxazole](/img/structure/B15207326.png)
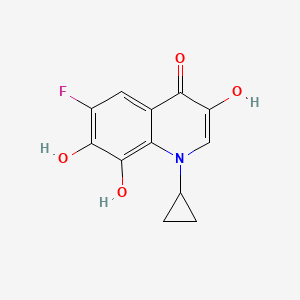
![2-Hydroxy-2-(2-nitrobenzo[d]oxazol-4-yl)acetic acid](/img/structure/B15207338.png)

